molecular formula C12H17Cl2NO B1452467 2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride CAS No. 1311315-91-9

2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride

Cat. No. B1452467
M. Wt: 262.17 g/mol
InChI Key: HDVCACZQZHQSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride (2CPDM) is an organic compound that has a wide range of applications in the scientific and industrial fields. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of approximately 97°C. 2CPDM is widely used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a corrosion inhibitor in industrial applications.

Scientific Research Applications

Pharmacological Research Tool

  • Urotensin-II Receptor Agonist : The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954) is a nonpeptidic agonist of the urotensin-II receptor. It exhibits selective activity at the human UII receptor and has potential as a pharmacological research tool and drug lead (Croston et al., 2002).

Organic Synthesis

  • Mannich Base Formation : 2,6-Dimethylmorpholine was used to create various Mannich bases through condensation with different ketones and paraformaldehyde. This study explored the solubility properties of these Mannich bases (Sun, 1962).
  • Synthesis of GABAB Receptor Antagonist : The synthesis of enantiomers of 5,5-dimethylmorpholinyl-2-acetic acid revealed that one enantiomer acts as a GABAB receptor antagonist. This study provided insights into the molecular structure and configuration of the compounds (Frydenvang et al., 1997).

Materials Science

  • Pesticide Removal Using Biosorbents : A study on the use of lignocellulosic substrates for the adsorption of pesticides, including dimetomorph (a compound related to dimethylmorpholine), demonstrated their efficiency in removing pesticides from wastewater (Boudesocque et al., 2008).

properties

IUPAC Name

2-(2-chlorophenyl)-5,5-dimethylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-12(2)8-15-11(7-14-12)9-5-3-4-6-10(9)13;/h3-6,11,14H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVCACZQZHQSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)C2=CC=CC=C2Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride
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2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride
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2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride
Reactant of Route 4
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride
Reactant of Route 5
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride
Reactant of Route 6
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride

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